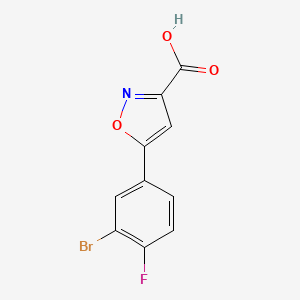

5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid

CAS No.:

Cat. No.: VC18203776

Molecular Formula: C10H5BrFNO3

Molecular Weight: 286.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrFNO3 |

|---|---|

| Molecular Weight | 286.05 g/mol |

| IUPAC Name | 5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |

| Standard InChI Key | HOZGJPVVAXSOCA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Br)F |

Introduction

5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid is a heterocyclic organic compound featuring an isoxazole ring substituted with bromine and fluorine atoms on a phenyl group. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug design and synthesis.

-

Molecular Formula:

-

Molecular Weight: Approximately 302.05 g/mol

-

CAS Number: Not explicitly provided in the search results.

Structural Features

The compound consists of:

-

An isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen.

-

A carboxylic acid functional group at the third position.

-

A phenyl ring substituted with bromine at the third position and fluorine at the fourth position.

This unique combination of functional groups provides the compound with chemical reactivity suitable for further derivatization in synthetic applications.

Synthesis and Characterization

While specific synthetic pathways for this exact compound were not detailed in the search results, similar isoxazole derivatives are typically synthesized through cyclization reactions involving hydroxylamine derivatives and β-diketones or β-keto esters under acidic or basic conditions.

Characterization methods for compounds of this nature generally include:

-

NMR Spectroscopy: For determining structural integrity (e.g., and NMR).

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): For identifying functional groups like carboxylic acids.

Potential Applications

Isoxazole derivatives, including 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid, are highly regarded in medicinal chemistry due to their diverse biological activities:

-

Pharmacological Properties: Isoxazoles are known for anti-inflammatory, antimicrobial, and anticancer properties.

-

Drug Design: The presence of electron-withdrawing substituents like bromine and fluorine increases lipophilicity, potentially enhancing bioavailability.

-

Synthetic Intermediates: The compound can serve as a precursor for more complex molecules in pharmaceutical research.

Toxicity and Safety Considerations

Although specific toxicity data for this compound were not found, related isoxazole derivatives often exhibit moderate toxicity:

-

Acute Toxicity: May cause irritation to skin, eyes, and respiratory tract upon exposure.

-

Handling Precautions: Use of personal protective equipment (PPE) such as gloves and goggles is recommended during handling.

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~302.05 g/mol |

| Functional Groups | Isoxazole ring, carboxylic acid |

| Substituents | Bromine (Br), Fluorine (F) |

| Potential Applications | Medicinal chemistry, synthetic chemistry |

| Toxicity | Moderate; requires careful handling |

Research Gaps and Future Directions

Further studies are needed to:

-

Explore the biological activity of this compound against various pathogens or cancer cell lines.

-

Investigate its pharmacokinetics and pharmacodynamics for potential therapeutic use.

-

Optimize synthetic routes to improve yield and reduce environmental impact.

This article provides a comprehensive overview of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic acid based on available data while highlighting its importance in research and development contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume